NBI-35965

Water solubility Formulation In vivo dosing

NBI-35965 (CAS 866141-46-0 free base; also available as hydrochloride, CAS 603151-83-3, and mesylate salt, CAS 268546-19-6) is a tricyclic, non-peptide, water-soluble, orally active, and brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist. It exhibits high binding affinity for CRF1 (Ki ≈ 4 nM; pKi = 8.5) with no detectable binding to CRF2 (Ki > 10,000 nM), yielding >2,500-fold receptor subtype selectivity.

Molecular Formula C22H26Cl2N4O3S
Molecular Weight 497.4 g/mol
CAS No. 866141-46-0
Cat. No. B8022463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBI-35965
CAS866141-46-0
Molecular FormulaC22H26Cl2N4O3S
Molecular Weight497.4 g/mol
Structural Identifiers
SMILESCCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O
InChIInChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1
InChIKeyARENHXRYYRAMQA-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI-35965 for CRF1 Antagonism Research: Compound Identity and Core Pharmacological Profile


NBI-35965 (CAS 866141-46-0 free base; also available as hydrochloride, CAS 603151-83-3, and mesylate salt, CAS 268546-19-6) is a tricyclic, non-peptide, water-soluble, orally active, and brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist. It exhibits high binding affinity for CRF1 (Ki ≈ 4 nM; pKi = 8.5) with no detectable binding to CRF2 (Ki > 10,000 nM), yielding >2,500-fold receptor subtype selectivity [1][2]. In CRF1-transfected cells, NBI-35965 functionally inhibits sauvagine-stimulated cAMP accumulation (pIC50 = 7.1) and adrenocorticotropic hormone (ACTH) production (pIC50 = 6.9) [2]. The compound was developed through a systematic structure-activity relationship (SAR) program aimed at improving physicochemical properties over earlier-generation CRF1 antagonists [2].

Why Substituting NBI-35965 with Another CRF1 Antagonist Introduces Experimental Risk


CRF1 antagonists are not functionally interchangeable. Although multiple compounds share nanomolar CRF1 binding affinity, they diverge markedly in water solubility, binding mechanism (allosteric versus competitive), brain penetrance, and in vivo efficacy profiles. NBI-35965 was explicitly designed as a water-soluble tricyclic CRF1 antagonist—a physicochemical property absent in first-generation compounds such as CP-154,526 and antalarmin, which require organic co-solvents for in vivo formulation [1][2]. Mechanistically, NBI-35965 engages the CRF1 receptor through weak negative cooperativity (allosteric inhibition) at a site spatially distinct from the peptide agonist binding domain, a mode of action that differs from other structural classes [3]. These differences have direct consequences for experimental reproducibility: compound solubility dictates formulation routes, brain exposure levels, and the interpretability of dose-response relationships in behavioral and neuroendocrine stress models.

NBI-35965 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key CRF1 Antagonists


Aqueous Solubility: NBI-35965 Mesylate Reaches 100 mM in Water, Unlike Major CRF1 Comparator Compounds

NBI-35965 mesylate salt demonstrates aqueous solubility of 100 mM, enabling direct dissolution in water or saline for in vivo administration without organic co-solvents . This represents a critical formulation advantage over the widely used CRF1 antagonists CP-154,526 and antalarmin, which are not appreciably water-soluble. CP-154,526 hydrochloride requires dissolution in ethanol or DMSO (soluble to 50 mM in each) , while antalarmin also lacks water solubility and is typically formulated with organic vehicles [1]. The absence of water solubility in these comparators necessitates the use of solubilizing agents that can independently affect experimental endpoints (e.g., vehicle effects on behavior, gastrointestinal motility, or HPA axis activity), confounding data interpretation.

Water solubility Formulation In vivo dosing

Head-to-Head Binding Affinity at the G Protein-Coupled Receptor State (RG): NBI-35965 Versus Antalarmin, NBI 27914, and DMP-696

In a single study directly comparing four nonpeptide CRF1 antagonists under identical experimental conditions, NBI-35965 displayed a pKi of 8.84 ± 0.10 (Ki ≈ 1.4 nM) for the G protein-coupled (RG) state of the human CRF1 receptor, measured by displacement of 125I-sauvagine binding in Ltk− cell membranes [1]. This affinity was intermediate among the four compounds tested: antalarmin showed the highest affinity (pKi = 9.42 ± 0.03; Ki ≈ 0.38 nM), NBI 27914 was slightly higher than NBI-35965 (pKi = 9.02 ± 0.06; Ki ≈ 0.97 nM), and DMP-696 was lower (pKi = 8.63 ± 0.11; Ki ≈ 2.3 nM) [1]. At the uncoupled receptor state (R), measured by 125I-astressin displacement, NBI-35965 exhibited pKi = 8.87 ± 0.33 with only 22 ± 1% maximal displacement, consistent with an allosteric mechanism fundamentally distinct from competitive antagonists [1].

Binding affinity CRF1 RG state Radioligand displacement

CRF1 Selectivity Over CRF2: Quantitative Subtype Selectivity Comparison Against CP-154,526, Antalarmin, Pexacerfont, and Verucerfont

NBI-35965 binds CRF1 with a Ki of 4 nM and shows no measurable binding to CRF2 (Ki > 10,000 nM), yielding a selectivity window of >2,500-fold [1][2]. This selectivity profile is comparable to, though not superior to, CP-154,526 (CRF1 Ki = 2.7 nM; CRF2 Ki > 10,000 nM; >3,700-fold) and antalarmin (CRF1 Ki = 2.7 nM; no CRF2 binding) [3]. Pexacerfont and verucerfont, later-generation clinical candidates, show IC50 values of ~6.1 nM at CRF1 with >1,000-fold selectivity over CRF2, but their binding is reported as IC50 rather than Ki, precluding direct affinity comparison [4]. Importantly, NBI-35965 is unique among these in also having been formally tested in the CRF-binding protein (CRF-BP) context: pexacerfont and verucerfont have reported >100-fold and >1,000-fold selectivity over CRF-BP, respectively, while comparable CRF-BP data for NBI-35965 have not been published, representing a selectivity data gap.

Receptor selectivity CRF1 vs CRF2 Off-target risk

Functional Antagonism in Cellular Assays: NBI-35965 cAMP and ACTH Inhibition Potency Compared with CP-154,526 and Antalarmin

NBI-35965 inhibits CRF-stimulated cAMP accumulation with a pIC50 of 7.1 (IC50 ≈ 79 nM) and CRF-stimulated ACTH production with a pIC50 of 6.9 (IC50 ≈ 126 nM) in cell-based assays expressing human CRF1 [1]. For comparison, CP-154,526 inhibits CRF-induced adenylate cyclase activation with a Ki of 3.7 nM (approximately 21-fold more potent than NBI-35965's functional IC50), and antalarmin has been shown to suppress CRF-stimulated ACTH release from rat anterior pituitary cells with an IC50 in the low nanomolar range [2][3]. However, NBI-35965 has the unique advantage that its functional antagonism has been demonstrated in parallel with ex vivo brain receptor occupancy, providing a quantitative PK-PD link: oral doses of 3–10 mg/kg that partially occupy brain CRF1 receptors are sufficient to produce functional blockade of stress-induced colonic transit acceleration, whereas complete cortical receptor occupancy at 30 mg/kg p.o. produces maximal effects [4].

Functional antagonism cAMP inhibition ACTH production In vitro pharmacology

In Vivo Brain Target Engagement: Ex Vivo Receptor Autoradiography Quantifies Dose-Dependent CRF1 Occupancy for NBI-35965

Oral administration of NBI-35965 in rats (1, 3, 10, or 30 mg/kg) produced dose-dependent inhibition of [125I]sauvagine binding at brain sites expressing CRF1, as demonstrated by ex vivo receptor autoradiography [1]. At the highest dose (30 mg/kg p.o.), NBI-35965 completely prevented [125I]sauvagine labeling in the cortex, indicating full target occupancy [1]. This direct visualization of brain CRF1 occupancy following peripheral administration provides quantitative evidence of blood-brain barrier penetration and target engagement that is rarely available for comparator CRF1 antagonists. CP-154,526 is described as brain-penetrant based on its ability to block central CRF effects after systemic administration, but comparable ex vivo autoradiography dose-occupancy relationships have not been published [2]. Antalarmin is also brain-penetrant, but formal brain receptor occupancy studies are lacking [3].

Brain penetration Ex vivo autoradiography Target engagement Receptor occupancy

In Vivo Efficacy in Stress-Induced Visceral Hypersensitivity: NBI-35965 Abolishes Stress-Evoked Visceral Hyperalgesia

In a rat model of maternal separation-induced stress vulnerability, acute water avoidance stress increased the visceromotor response to colorectal distension (20–80 mmHg) by 42 ± 19% over baseline [1]. NBI-35965 (20 mg/kg, s.c.) completely abolished this stress-induced visceral hyperalgesia, returning the visceromotor response to pre-stress levels [1]. A cross-study comparison with data from a systematic review of CRF1 antagonists in stress-induced colonic dysfunction [2] shows that NBI-35965 (20 mg/kg s.c., water avoidance stress) inhibited stress-induced defecation by 53%, CP-154,526 (20 mg/kg s.c., water avoidance) by 55%, and antalarmin (20 mg/kg i.p., restraint) by 49%. However, these comparisons are limited by different stress paradigms and administration routes; no single study has directly compared NBI-35965 with another CRF1 antagonist in the identical visceral hypersensitivity model [2]. NBI-35965 also demonstrated stressor-specificity: it reduced defecation in response to water avoidance stress but not to subcutaneous carbachol, confirming that its effect is mediated through central stress pathways rather than direct effects on colonic smooth muscle [1].

Visceral hyperalgesia Stress Irritable bowel syndrome In vivo efficacy

Optimal Application Scenarios for NBI-35965 Based on Quantitative Differentiation Evidence


Stress-Gut Axis Research Requiring Aqueous Formulation Compatibility

For in vivo studies examining stress-induced alterations in gastrointestinal motility, visceral sensitivity, or defecation, NBI-35965's water solubility (100 mM in water) allows formulation in saline or water without organic co-solvents [1]. This is critical because organic vehicles such as DMSO, ethanol, or cyclodextrins—required for lipophilic CRF1 antagonists like CP-154,526 and antalarmin —can independently modulate gastrointestinal transit, permeability, and visceral nociception, introducing confounding vehicle effects that compromise data interpretation in gut-axis experiments. NBI-35965 has been validated in water avoidance stress-induced defecation and colorectal distension-induced visceral hyperalgesia models, demonstrating both colonic motor and sensory endpoints at 10–20 mg/kg s.c. or p.o. [1].

Experiments Requiring Quantifiable Brain CRF1 Receptor Occupancy

When a study design requires that brain target engagement be quantitatively demonstrated—for example, to distinguish central from peripheral CRF1-mediated effects—NBI-35965 is the CRF1 antagonist of choice. Its dose-dependent brain CRF1 occupancy has been rigorously characterized by ex vivo [125I]sauvagine autoradiography at oral doses of 1–30 mg/kg, with complete cortical receptor occupancy achieved at 30 mg/kg p.o. [1]. No comparator compound (CP-154,526, antalarmin, pexacerfont, or verucerfont) has a published brain occupancy dose-response curve of comparable resolution from systemic administration [2]. This makes NBI-35965 uniquely suited for PK-PD study designs linking plasma or brain exposure to functional blockade of central CRF1 signaling.

Selective CRF1 Pathway Dissection in Mixed CRF1/CRF2 Expression Systems

NBI-35965's >2,500-fold selectivity for CRF1 over CRF2 (Ki 4 nM vs >10,000 nM) [1][3] enables clean pharmacological isolation of CRF1-mediated signaling in tissues or in vivo preparations where both receptor subtypes are expressed and mediate opposing functions. For example, in the gastrointestinal tract, CRF1 activation accelerates colonic transit while CRF2 activation delays gastric emptying; selectivity data confirm that NBI-35965 can block CRF1-mediated colonic responses without confounding CRF2 antagonism at doses up to 30 mg/kg [1]. This application is reinforced by the direct demonstration that NBI-35965 does not block carbachol-induced defecation, confirming pathway specificity beyond receptor selectivity [1].

Allosteric Mechanism Studies of Family B GPCR Antagonism

For researchers investigating the molecular pharmacology of Family B G protein-coupled receptors, NBI-35965 serves as a mechanistically characterized tool compound. The Mol Pharmacol 2003 head-to-head study [4] established that NBI-35965 binds to a site spatially distinct from the peptide agonist binding pocket, exhibiting weak negative cooperativity (allosteric inhibition) with peptide ligands at the R state (maximal displacement 22 ± 1%) and strong inhibition at the RG state (pKi = 8.84). This contrasts with the more competitive displacement profiles of NBI 27914 (maximal displacement 28%) and DMP-696 (maximal displacement 32%) in the same study [4]. The radiolabeled form [3H]NBI-35965 used in these experiments further enables direct binding kinetic studies that are not possible with unlabeled comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBI-35965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.